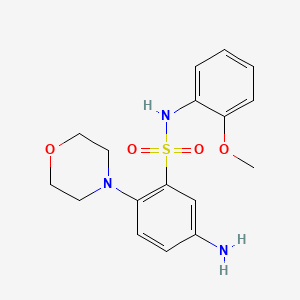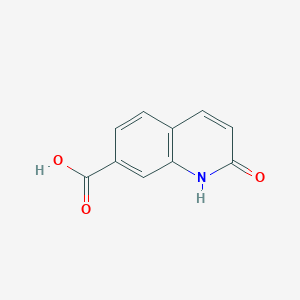
2-Hydroxyquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyquinoline-7-carboxylic acid is a derivative of 2-Hydroxyquinoline . It belongs to the class of organic compounds known as hydroquinolones, which are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of 2-Hydroxyquinoline-7-carboxylic acid and its derivatives has been reported in several studies . The yield and melting point vary depending on the specific synthesis protocol and conditions used. For example, one study reported a yield of 79% and a melting point of 118–120°C .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyquinoline-7-carboxylic acid includes a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 189.17 .
Chemical Reactions Analysis
2-Hydroxyquinoline-7-carboxylic acid can participate in various chemical reactions. For instance, it can react with 2-aminophenol to form a benzoxazole derivative . The specific reactions and their outcomes depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxyquinoline-7-carboxylic acid include a melting point of 198-199 °C and solubility in alcohol, diethyl ether, and dilute HCl . It is slightly soluble in water .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Hydroxyquinoline-7-carboxylic acid, focusing on six unique applications:
Antimicrobial Agents
2-Hydroxyquinoline-7-carboxylic acid has shown significant potential as an antimicrobial agent. Its derivatives have been studied for their ability to inhibit the growth of various bacteria and fungi. This makes it a promising candidate for developing new antibiotics and antifungal medications .
Anticancer Research
This compound has been explored for its anticancer properties. Studies have demonstrated that derivatives of 2-Hydroxyquinoline-7-carboxylic acid can induce apoptosis in cancer cells, making it a potential lead compound for developing new anticancer drugs .
Fluorescent Probes
2-Hydroxyquinoline-7-carboxylic acid can be used to develop fluorescent probes. These probes are valuable in biochemical and medical research for detecting and imaging various biological molecules and processes. The compound’s ability to form fluorescent derivatives makes it useful in this field .
Metal Chelation
The compound is known for its strong metal-chelating properties. It can form stable complexes with various metal ions, which is useful in both analytical chemistry and environmental science. These complexes can be used to detect and quantify metal ions in different samples .
Photodynamic Therapy
In photodynamic therapy (PDT), light-sensitive compounds are used to treat diseases such as cancer. 2-Hydroxyquinoline-7-carboxylic acid derivatives have been investigated for their potential use in PDT due to their ability to generate reactive oxygen species upon light activation .
Enzyme Inhibition
Research has shown that 2-Hydroxyquinoline-7-carboxylic acid can act as an inhibitor for certain enzymes. This property is particularly valuable in drug discovery, where enzyme inhibitors are used to develop treatments for various diseases, including metabolic disorders and infections .
Safety and Hazards
2-Hydroxyquinoline-7-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
2-Hydroxyquinoline-7-carboxylic acid and its derivatives have shown potential in various therapeutic applications. For instance, 8-Hydroxyquinoline, a related compound, has been found to have broad-ranging pharmacological potential . Furthermore, 5-Carboxy-8-hydroxyquinoline (IOX1) has been identified as a promising inhibitor of 2OG oxygenase subfamilies . These findings suggest that 2-Hydroxyquinoline-7-carboxylic acid and its derivatives could be further exploited for therapeutic applications in the future .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline is the 2-oxo-1,2-dihydroquinoline 8-monooxygenase, oxygenase component . This enzyme is found in the organism Pseudomonas putida . The compound also acts as a specific inhibitor of plaque paraoxonase1 (PON1) .
Mode of Action
2-Hydroxyquinoline interacts with its targets by binding to them, thereby inhibiting their function . .
Biochemical Pathways
It is known to inhibit the function of 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which may affect the metabolic pathways in which this enzyme is involved .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may be readily absorbed and distributed in the body
Result of Action
It is known to inhibit the function of certain enzymes, which may result in changes to the metabolic processes in which these enzymes are involved .
properties
IUPAC Name |
2-oxo-1H-quinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOAXJDPXDELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)
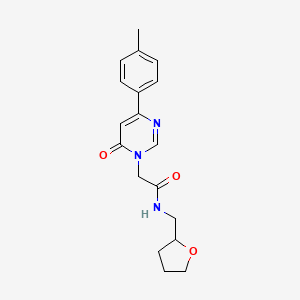
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2794179.png)
![1-(piperidin-4-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-dione hydrochloride](/img/structure/B2794180.png)


![Tert-butyl (4aS,7aS)-1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2794185.png)
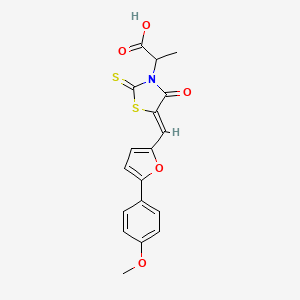


![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2794194.png)
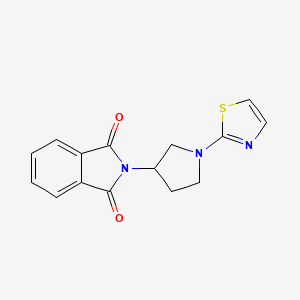
![1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2794197.png)
